3-Chloro-5-methylthio-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-methylthio-1,2,4-thiadiazole is a chemical compound with the molecular formula C3H3ClN2S2 . It is a versatile scaffold widely studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylthio-1,2,4-thiadiazole consists of one sulfur and two nitrogen atoms . The compound has a molecular weight of 166.7 g/mol . The IUPAC name for this compound is 3-chloro-5-methylsulfanyl-1,2,4-thiadiazole .Physical And Chemical Properties Analysis
3-Chloro-5-methylthio-1,2,4-thiadiazole has a molecular weight of 166.7 g/mol and a topological polar surface area of 79.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Summary of the Application
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry. They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Methods of Application or Experimental Procedures
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Results or Outcomes
Thiophene derivatives have been proven to be effective drugs in various disease scenarios .
2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives
Summary of the Application
1,3,4-thiadiazole derivatives have shown significant therapeutic potential, particularly in cancer research .
Methods of Application or Experimental Procedures
These derivatives have the ability to disrupt processes related to DNA replication, thus inhibiting the replication of both bacterial and cancer cells .
Results or Outcomes
1,3,4-thiadiazole derivatives have shown significant cytotoxic properties, making them potential anticancer agents .
3. Use in Dye Sensitized Solar Cells
Summary of the Application
3-Amino-5-methylthio-1H-1,2,4-triazole is used as an efficient electrolyte additive in dye sensitized solar cells .
Methods of Application or Experimental Procedures
The compound is added to the electrolyte solution used in the solar cell .
Results or Outcomes
The addition of 3-Amino-5-methylthio-1H-1,2,4-triazole improves the efficiency of dye sensitized solar cells .
properties
IUPAC Name |
3-chloro-5-methylsulfanyl-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCVFIBEIGHQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375680 | |
Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylthio-1,2,4-thiadiazole | |
CAS RN |
10191-90-9 | |
Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.